molecular formula C16H16N2O4 B4543491 N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide

N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide

Cat. No. B4543491
M. Wt: 300.31 g/mol
InChI Key: KRIUIXGFXPVZEN-QBFSEMIESA-N
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Description

Synthesis Analysis

The synthesis of furyl and pyrrole derivatives involves a range of strategies, including addition/oxidative rearrangement of furfurals and furyl imines. These methods allow for the preparation of substituted furans and pyrroles, essential components of the target compound. For example, 3-furfurals can be synthesized from organolithium, Grignard, and organozinc reagents, followed by oxidative rearrangement to install various substituents in desired positions (Kelly, Kerrigan, & Walsh, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-furyl vinyl ketones, has been analyzed through methods like flow photo-Nazarov reactions. This approach highlights the reactivity and cyclization potential of furyl-containing compounds under specific conditions, leading to furan-fused cyclopentanones (Ashley, Timpy, & Coombs, 2018).

Chemical Reactions and Properties

Furyl compounds undergo various chemical reactions, including acid-catalyzed transformations that can lead to new heterocyclic systems. For instance, N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media undergo furan ring opening, leading to derivatives of a fused heterocyclic system (Stroganova, Vasilin, & Krapivin, 2016).

Physical Properties Analysis

The physical properties of furyl and pyrrole derivatives can vary significantly based on their structure and substituents. For example, the protonation of 2-(2-furyl)pyrroles and vinylpyrroles by various acids at different sites influences their physical behavior, showcasing the impact of molecular structure on physical properties (Sigalov, Schmidt, Trofimov, & Trofimov, 1992).

Chemical Properties Analysis

The chemical properties of furyl and pyrrole derivatives, including their reactivity and interaction with other compounds, are crucial for understanding their potential applications. Studies have explored the reactions of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes, providing insights into their chemical behavior and potential for forming novel compounds (Sleziak, Balážiová, & Krutošíková, 1999).

properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(14-6-4-10-22-14)17-13(11-12-5-3-9-21-12)16(20)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,17,19)/b13-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIUIXGFXPVZEN-QBFSEMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide
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N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide
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N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide
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N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide
Reactant of Route 5
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide
Reactant of Route 6
N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide

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